

Unveiling the Substrate Specificity of PhosTAC5: A Technical Guide

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Compound of Interest

Compound Name: *PhosTAC5*

Cat. No.: *B10854638*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the substrate specificity of **PhosTAC5**, a novel phosphorylation-targeting chimera (PhosTAC). PhosTACs are a groundbreaking class of bifunctional molecules engineered to induce the targeted dephosphorylation of specific proteins, offering a new modality for therapeutic intervention.[1] **PhosTAC5** is designed to recruit a phosphatase to its specific protein targets, thereby reversing phosphorylation events that are often implicated in disease pathogenesis.

Core Concept: The PhosTAC5 Mechanism of Action

PhosTAC5 is a phosphorylation targeting chimera molecule that is composed of a linker with five PEG groups.[2] It operates on the principle of induced proximity, a concept that has been successfully applied in the development of proteolysis-targeting chimeras (PROTACs).[3] However, instead of recruiting an E3 ligase to induce protein degradation, **PhosTAC5** recruits a phosphatase to a specific phosphoprotein substrate.[1][3] This action facilitates the removal of a phosphate group from the target protein, thereby modulating its activity. The general mechanism involves **PhosTAC5** simultaneously binding to a target protein and a phosphatase, forming a ternary complex that enhances the dephosphorylation of the substrate.

Substrate Specificity of PhosTAC5

Current research indicates that **PhosTAC5** specifically induces the dephosphorylation of two key proteins: Programmed Cell Death Protein 4 (PDCD4) and Forkhead Box O3a (FOXO3a).

Quantitative Data on Substrate Dephosphorylation

While specific kinetic and binding affinity data for **PhosTAC5** are not yet publicly available, the following table summarizes the known qualitative effects on its substrates based on the principles of PhosTAC technology.

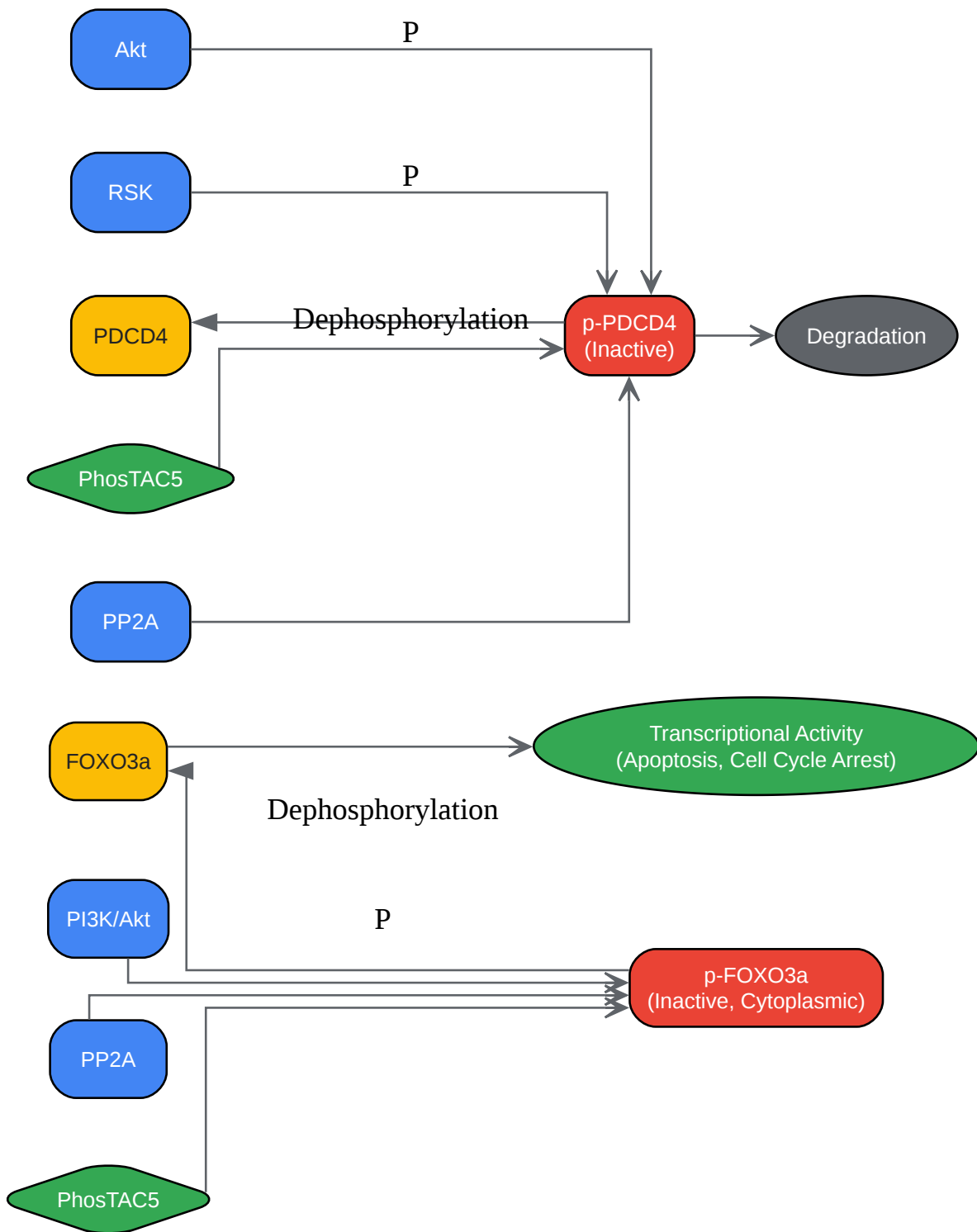
Substrate	Phosphorylation Sites Targeted (Inferred)	Effect of PhosTAC5-mediated Dephosphorylation	Downstream Functional Consequences
PDCD4	Serine 67, Serine 457	Reactivation of tumor suppressor function	Inhibition of oncogenic pathways
FOXO3a	Serine 318/321	Reactivation of transcriptional activity	Promotion of apoptosis and cell cycle regulation

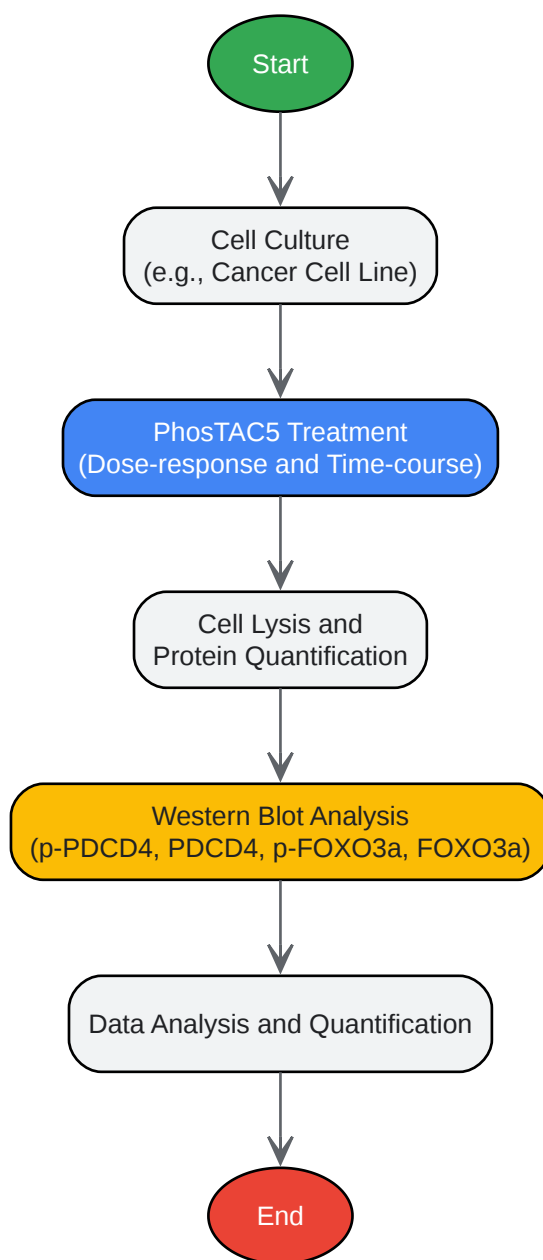
Signaling Pathways Modulated by PhosTAC5

PhosTAC5 exerts its effects by intervening in critical signaling pathways that are often dysregulated in disease. By dephosphorylating PDCD4 and FOXO3a, **PhosTAC5** can counteract the effects of upstream kinases that promote phosphorylation and subsequent inactivation of these tumor-suppressor proteins.

PDCD4 Dephosphorylation Pathway

PDCD4 is a tumor suppressor that is negatively regulated by phosphorylation, which leads to its degradation. Kinases such as Akt and RSK are known to phosphorylate PDCD4, marking it for ubiquitination and proteasomal degradation. **PhosTAC5**, by recruiting a phosphatase (likely PP2A), can reverse this process.





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